molecular formula C10H6ClF2N B1396877 2-Chloro-3-(difluoromethyl)quinoline CAS No. 1215321-14-4

2-Chloro-3-(difluoromethyl)quinoline

Cat. No. B1396877
M. Wt: 213.61 g/mol
InChI Key: HDIMNLCODJNJNI-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H6ClF2N . It has a molecular weight of 213.612 .


Synthesis Analysis

The synthesis of 2-Chloro-3-(difluoromethyl)quinoline involves various methods such as microwave, ultrasound, and grinding/solvent-free/water as solvent . Refluxing of the desired 2-chloro-3-formylquinoline in acetic acid gives quinolin-2-one derivative .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(difluoromethyl)quinoline consists of a quinoline ring with a chlorine atom and a difluoromethyl group attached at the 2nd and 3rd positions respectively .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes, which are closely related to 2-Chloro-3-(difluoromethyl)quinoline, have high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions . The reactions are subdivided into groups based on the type of method used .


Physical And Chemical Properties Analysis

2-Chloro-3-(difluoromethyl)quinoline has a molecular weight of 213.612 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

2-Chloro-3-(difluoromethyl)quinoline and its analogs are primarily used in the synthesis of various quinoline derivatives. A notable application is the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems, with significant implications in chemistry and pharmacology (Hamama et al., 2018).

Corrosion Inhibition

This compound has been studied for its corrosion inhibition properties, particularly for mild steel in hydrochloric acid solutions. Research has shown that 2-chloroquinoline derivatives act as effective corrosion inhibitors, attributed to their adsorption on metal surfaces (Prasanna et al., 2016); (Lgaz et al., 2017).

Antifungal and Antibacterial Applications

Derivatives of 2-chloro-3-(difluoromethyl)quinoline have been synthesized and evaluated for antifungal and antibacterial activities. These compounds have shown significant activity against various tested strains, indicating their potential in medicinal chemistry (Kategaonkar et al., 2010).

Photovoltaic and Semiconductor Applications

Studies have explored the use of 2-chloroquinoline derivatives in the field of photovoltaics and semiconductor fabrication. They have been used in the development of organic–inorganic photodiode devices, showing promising photovoltaic properties (Zeyada et al., 2016).

Catalytic Activity in Ethylene Oligomerization

Certain chloroquinoline compounds have been synthesized and shown to exhibit catalytic activities in ethylene oligomerization. This application is significant in industrial chemistry and material science (Sun et al., 2002).

Antimalarial and Antimicrobial Agents

Novel quinoline derivatives, including 2-chloroquinoline compounds, have been synthesized and evaluated for their antimalarial, diuretic, clastogenic, and antimicrobial properties. These findings contribute to the development of new therapeutic agents (Sekar & Prasad, 1998).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and formation of dust and aerosols should be prevented . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

Recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that there is ongoing interest in this field and potential for future developments.

properties

IUPAC Name

2-chloro-3-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2N/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIMNLCODJNJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(difluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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